Berbamine dihydrochloride Berbamine dihydrochloride Berbamine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Berbamine is a natural product found in Berberis silva-taroucana, Berberis ferdinandi-coburgii, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 6078-17-7
VCID: VC21326901
InChI: InChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H/t28-,29+;/m0./s1
SMILES:
Molecular Formula: C37H41ClN2O6
Molecular Weight: 645.2 g/mol

Berbamine dihydrochloride

CAS No.: 6078-17-7

Cat. No.: VC21326901

Molecular Formula: C37H41ClN2O6

Molecular Weight: 645.2 g/mol

* For research use only. Not for human or veterinary use.

Berbamine dihydrochloride - 6078-17-7

CAS No. 6078-17-7
Molecular Formula C37H41ClN2O6
Molecular Weight 645.2 g/mol
IUPAC Name (1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;hydrochloride
Standard InChI InChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H/t28-,29+;/m0./s1
Standard InChI Key SFPGJACKHKXGBH-QBYKQQEBSA-N
Isomeric SMILES CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl
Canonical SMILES CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl

Chemical Structure and Properties

Berbamine dihydrochloride features a complex molecular structure characterized by two benzylisoquinoline moieties connected through ether bridges. The addition of two hydrochloride groups creates a stable salt form with improved water solubility compared to the parent compound. This enhanced solubility profile makes it particularly suitable for pharmaceutical applications and laboratory research settings.

The compound belongs to the broader class of bis-benzylisoquinoline alkaloids, which share structural similarities but demonstrate varied pharmacological activities. Other notable members of this chemical class include tetrandrine, liensinine, isoliensinine, fangchinoline, and cepharanthine, all of which have demonstrated some degree of biological activity in various experimental models .

Physical and Chemical Properties

The physical appearance of berbamine dihydrochloride is typically characterized as a white to off-white crystalline powder. Its solubility profile shows good dissolution in water and various polar organic solvents, with the dihydrochloride salt form offering superior aqueous solubility compared to the free base berbamine.

Structural Characteristics

The molecular structure of berbamine dihydrochloride features multiple stereogenic centers and aromatic rings, creating a complex three-dimensional arrangement that enables interaction with various biological targets. This structural complexity contributes to its diverse pharmacological activities observed across different biological systems and disease models.

Source and Extraction

Berbamine dihydrochloride is primarily derived from various species of the Berberis genus, with Berberis amurensis being a particularly rich source. These plants have been employed in traditional Chinese medicine for centuries, with modern extraction and purification techniques now enabling the isolation of berbamine in significant quantities and high purity .

Natural Sources

The compound is found in several plant species, including:

  • Berberis amurensis (Amur barberry)

  • Other Berberis species

  • Select members of the Berberidaceae family

Various parts of these plants, including the roots, stems, and bark, contain berbamine and related alkaloids in different concentrations. The specific alkaloid profile can vary depending on the plant species, geographical location, growth conditions, and harvest time.

Extraction and Purification Methods

Modern extraction procedures typically involve:

  • Collection and preparation of plant material

  • Extraction using appropriate solvents

  • Alkaloid fractionation

  • Purification through chromatographic methods

  • Conversion to the dihydrochloride salt form

  • Final purification and characterization

The conversion to the dihydrochloride salt is performed to improve stability, solubility, and bioavailability of the compound for research and potential therapeutic applications.

Pharmacological Activities

Berbamine dihydrochloride has demonstrated a diverse range of pharmacological activities across multiple experimental systems. Recent research has particularly highlighted its potent antiviral, anticancer, and immunomodulatory properties.

Antiviral Properties

One of the most significant recent discoveries regarding berbamine hydrochloride (closely related to the dihydrochloride form) is its potent activity against SARS-CoV-2, the virus responsible for COVID-19. Studies have demonstrated that berbamine hydrochloride effectively inhibits SARS-CoV-2 infection in various cell lines with impressive efficacy .

Key findings include:

  • Effective inhibition of SARS-CoV-2 infection in both Vero E6 and Caco2 cells

  • EC50 values of 1.732 μM in Vero E6 cells and 1.887 μM in Caco2 cells

  • Selective index (SI) values of 38.6 and 16.88 in these respective cell lines

  • Dose-dependent reduction in viral infection as measured by immunofluorescence assay

The mechanism of antiviral activity appears to involve blocking viral entry into host cells by interfering with the SARS-CoV-2 spike protein-mediated fusion process. Molecular docking studies suggest that berbamine hydrochloride can bind directly to the post-fusion core of the SARS-CoV-2 S2 subunit, which is responsible for mediating fusion with host cell membranes .

Anticancer Effects

Berbamine and its derivatives have demonstrated significant anticancer properties in multiple experimental models. Research has shown that berbamine acts as a novel nuclear factor kappaB inhibitor, with the capacity to inhibit growth and induce apoptosis in human myeloma cells .

Additional studies have revealed:

  • Potent antitumor effects on imatinib-resistant chronic myeloid leukemia (CML) cells both in vitro and in vivo

  • Growth inhibition and apoptosis induction in various cancer cell lines

  • Potential to overcome drug resistance in certain cancer types

These findings suggest berbamine dihydrochloride may have potential applications in cancer therapy, particularly for addressing cases of treatment resistance.

Immunomodulatory Effects

Recent research has uncovered remarkable immunomodulatory properties of berbamine, particularly in the context of chimeric antigen receptor T-cell (CAR-T) therapy. A 2024 study demonstrated that berbamine enhances the antitumor efficacy of CAR-T cells through multiple mechanisms .

Key findings from this research include:

  • Improvement in CAR-T cell viability with enhanced memory T cell phenotype

  • Broad enhancement of lipid metabolism in treated cells

  • Downregulation of p38 mitogen-activated protein kinase phosphorylation

  • Enhancement of mitochondrial respiration

  • Superior in vivo persistence of CAR-T cells cultured with berbamine

  • Extended survival in leukemia mouse models treated with berbamine-cultured CD19-CAR-T cells

These results suggest berbamine dihydrochloride may have significant potential in improving cellular immunotherapies for cancer treatment.

Mechanism of Action

The biological activities of berbamine dihydrochloride appear to be mediated through multiple molecular mechanisms, allowing it to influence diverse cellular processes and signaling pathways.

Antiviral Mechanisms

In the context of SARS-CoV-2 infection, berbamine hydrochloride works primarily by:

  • Blocking viral entry into host cells

  • Inhibiting spike protein-mediated cell-cell fusion

  • Binding to the post-fusion core of SARS-CoV-2 S2 subunit

  • Potentially interfering with the conformational changes required for membrane fusion

Time-of-addition experiments confirmed that berbamine hydrochloride primarily targets the viral entry stage rather than post-entry replication processes. This mechanism differs from many other antiviral compounds that target viral replication machinery, potentially offering a complementary approach to existing antiviral strategies .

Anticancer and Immunomodulatory Mechanisms

The anticancer and immunomodulatory effects of berbamine appear to involve:

  • Inhibition of nuclear factor kappaB (NF-κB) signaling

  • Modulation of lipid metabolism in immune cells

  • Influence on mitochondrial function and cellular respiration

  • Regulation of p38 mitogen-activated protein kinase phosphorylation

  • Potential effects on cell differentiation pathways

Transcriptomic and metabolomic analyses of stem cell memory T cells revealed that berbamine broadly enhances lipid metabolism, affecting multiple lipid classes including fatty acids, triglycerides, cholesterols, and glycerophospholipids. This metabolic reprogramming appears to contribute to the improved functionality and persistence of immune cells treated with berbamine .

Current Research and Applications

Ongoing research into berbamine dihydrochloride continues to uncover new potential applications and refine understanding of its mechanisms of action.

Antiviral Research

The discovery of berbamine hydrochloride's activity against SARS-CoV-2 has stimulated interest in its development as an antiviral agent. Current research directions include:

  • Optimization of dosing and formulation

  • Investigation of efficacy against SARS-CoV-2 variants

  • Evaluation of potential synergistic effects with other antiviral agents

  • Preclinical studies to assess in vivo efficacy and safety

Given the ongoing threat of viral pandemics, compounds like berbamine dihydrochloride that target viral entry mechanisms represent valuable additions to the antiviral arsenal .

Cancer Therapy Applications

In the field of oncology, berbamine dihydrochloride is being investigated for:

  • Treatment of drug-resistant cancers

  • Combination therapy with established anticancer agents

  • Development of novel berbamine derivatives with enhanced anticancer properties

  • Targeted delivery systems to improve efficacy and reduce side effects

Its demonstrated activity against imatinib-resistant CML cells highlights its potential in addressing treatment resistance, a major challenge in cancer therapy .

Immunotherapy Enhancement

Perhaps the most exciting recent application of berbamine is in the field of cellular immunotherapy. The 2024 study demonstrating improved CAR-T cell functionality with berbamine treatment represents a significant advance in this area .

Potential applications include:

  • Incorporation into CAR-T cell manufacturing protocols

  • Development of berbamine-based culture methods for other cellular therapies

  • Investigation of berbamine's effects on other immune cell types

  • Exploration of combination approaches with immune checkpoint inhibitors

These developments suggest berbamine dihydrochloride may contribute to advancing the field of cancer immunotherapy, potentially improving outcomes for patients receiving these cutting-edge treatments.

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